2-(4-Benzylphenoxy)acetic acid
Overview
Description
2-(4-Benzylphenoxy)acetic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound (4-benzylphenoxy)acetic acid is 242.094294304 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Advanced Oxidation Processes for Water Treatment
Research has shown that advanced oxidation processes (AOPs) are effective in treating water containing recalcitrant compounds, such as acetaminophen, which shares structural similarities with (4-benzylphenoxy)acetic acid. These processes lead to the generation of various by-products, some of which have been identified as harmful, highlighting the necessity for efficient degradation methods to prevent ecosystem threats (Qutob et al., 2022).
Pharmacological and Biological Activities
Compounds structurally related to (4-benzylphenoxy)acetic acid, such as p-coumaric acid and its conjugates, have been studied for their bioactivities. These include antioxidant, anti-cancer, antimicrobial, antivirus, and anti-inflammatory properties, among others. Such studies underscore the potential of these compounds in contributing to natural health solutions and the importance of understanding their bioavailability and bioaccessibility (Pei et al., 2016).
Environmental Impact and Degradation
Investigations into the environmental fate and degradation pathways of phenoxy herbicides, closely related to (4-benzylphenoxy)acetic acid, reveal the complexities of their interaction with natural ecosystems. Studies emphasize the need for targeted research to understand the molecular biology of toxicity and mutagenicity, suggesting a direction for future work in mitigating the environmental impact of such compounds (Zuanazzi et al., 2020).
Antimicrobial Properties and Food Preservation
The review on parabens, which share functional groups with (4-benzylphenoxy)acetic acid, sheds light on their use as preservatives due to antimicrobial properties. Despite concerns over health effects, their widespread presence in various products and the environment calls for a balanced understanding of their safety and efficacy in preservation (Haman et al., 2015).
Lignin Degradation and Biotechnological Applications
The acidolysis of lignin, a process relevant to (4-benzylphenoxy)acetic acid's chemical family, has been reviewed to understand the mechanisms behind β-O-4 bond cleavage. Such insights are crucial for advancing biotechnological applications, including the development of sustainable chemical processes and materials (Yokoyama, 2015).
Properties
IUPAC Name |
2-(4-benzylphenoxy)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-18-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNKWXRXNGUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.